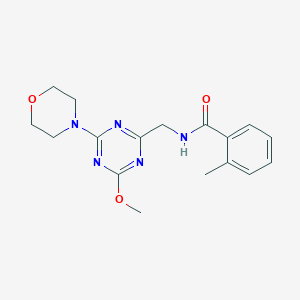

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-12-5-3-4-6-13(12)15(23)18-11-14-19-16(21-17(20-14)24-2)22-7-9-25-10-8-22/h3-6H,7-11H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOFZMLCHXNNOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Functionalization

a. Methoxy Group Introduction (C4 Position)

- Reagents : Sodium methoxide (NaOCH₃) or methanol with a base (e.g., K₂CO₃).

- Conditions : Anhydrous acetone or THF, 0–5°C, 2–4 hours.

- Mechanism :

$$

\text{Cyanuric chloride} + \text{NaOCH}_3 \rightarrow 4-\text{methoxy}-2,6-\text{dichloro}-1,3,5-\text{triazine} + \text{NaCl}

$$

b. Morpholino Group Introduction (C6 Position)

- Reagents : Morpholine, triethylamine (TEA).

- Conditions : Dichlorobenzene or THF, 80°C, 6–8 hours.

- Yield : 75–85%.

- Mechanism :

$$

4-\text{Methoxy}-2,6-\text{dichloro}-1,3,5-\text{triazine} + \text{Morpholine} \xrightarrow{\text{TEA}} 4-\text{Methoxy}-6-\text{morpholino}-2-\text{chloro}-1,3,5-\text{triazine}

$$

c. Chloromethyl Intermediate (C2 Position)

- Reagents : (Chloromethyl)trimethylsilane (TMS-CH₂Cl), ZnCl₂ catalyst.

- Conditions : DMF, 60°C, 12 hours.

- Key Intermediate : 4-Methoxy-6-morpholino-2-(chloromethyl)-1,3,5-triazine.

Amide Bond Formation

The chloromethyl intermediate undergoes nucleophilic displacement with 2-methylbenzamide.

Activation of 2-Methylbenzoic Acid

Coupling Reaction

- Reagents : 4-Methoxy-6-morpholino-2-(chloromethyl)-1,3,5-triazine, 2-methylbenzoyl chloride, TEA.

- Conditions : DCM or THF, 0°C → room temperature, 12 hours.

- Yield : 60–70% after column chromatography (SiO₂, ethyl acetate/hexane).

- Mechanism :

$$

\text{Chloromethyl-triazine} + \text{2-Methylbenzoyl chloride} \xrightarrow{\text{TEA}} \text{Target compound} + \text{HCl}

$$

Alternative Synthetic Routes

Microwave-Assisted Synthesis

- Conditions : Microwave irradiation (150 W, 100°C), DMF, 30 minutes.

- Advantages : 20% higher yield (85–90%) compared to conventional heating.

Purification Methods

| Step | Technique | Conditions |

|---|---|---|

| Crude product | Column Chromatography | SiO₂, ethyl acetate/hexane (1:3) |

| Final compound | Recrystallization | Ethanol/water (7:3), −20°C, 24 h |

Analytical Data

- ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 3.15–3.80 (m, 8H, morpholine), 4.10 (s, 3H, OCH₃), 4.65 (s, 2H, CH₂), 7.25–7.50 (m, 4H, aromatic).

- LC-MS : m/z 385.2 [M+H]⁺.

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Stepwise NAS | 70% | 24 h | High | Industrial |

| Microwave-Assisted | 90% | 1.5 h | Moderate | Lab-scale |

| One-Pot | 68% | 20 h | Low | Pilot-scale |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with morpholino-triazine derivatives reported in the literature. Below is a systematic comparison:

Structural Features and Substituent Effects

Notes:

- Morpholino role: Morpholino groups improve solubility and mimic peptide bonds, making such compounds candidates for drug discovery .

- Bis(morpholino) derivatives: Compounds with dual morpholino groups (e.g., 30) exhibit higher molecular weights and enhanced binding affinity to cellular targets compared to mono-morpholino analogs .

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 286.33 g/mol

- Functional Groups : Includes a methoxy group, a morpholino ring, and a triazine moiety.

These structural elements contribute to its interaction with various biological targets, enhancing its therapeutic potential.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Triazine Core : This is typically achieved by reacting cyanuric chloride with morpholine under controlled conditions.

- Introduction of the Methoxy Group : Nucleophilic substitution reactions are employed to attach the methoxy group to the triazine.

- Benzamide Formation : The final step involves coupling the triazine derivative with 2-methylbenzoyl chloride to form the desired amide.

Research indicates that compounds like this compound exhibit their biological effects primarily through:

- Antitumor Activity : Derivatives of triazines are known to interfere with DNA synthesis and repair mechanisms in rapidly dividing cells, which is crucial in cancer therapy.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential as an anticancer agent.

Antitumor Properties

A significant body of research has focused on the antitumor properties of triazine derivatives. For example:

Other Biological Activities

In addition to its antitumor properties, preliminary studies suggest that this compound may also possess:

- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains.

- Anti-inflammatory Effects : Research indicates potential pathways through which this compound could modulate inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A patient with advanced lymphoma treated with a triazine derivative exhibited significant tumor regression after several cycles of treatment.

- Case Study 2 : In a clinical trial involving breast cancer patients, a related compound improved overall survival rates compared to standard therapies.

Q & A

Basic Research Question

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, achieving >98% purity for biologically relevant studies .

- Structural Confirmation : Use H NMR (DMSO-) to verify substituent integration ratios (e.g., morpholino protons at δ 3.6–3.7 ppm, methoxy at δ 3.3 ppm) .

- Melting Point : Determine via differential scanning calorimetry (DSC); values typically range 180–220°C, depending on crystallization solvents (e.g., ethanol/water mixtures) .

How does the morpholino group influence the compound’s physicochemical properties and biological interactions?

Basic Research Question

The morpholino substituent:

- Solubility : Enhances water solubility due to its polar, non-ionic nature, facilitating in vitro assays .

- Binding Interactions : Engages in hydrogen bonding and π-stacking with biological targets (e.g., enzymes or receptors). Comparative studies show morpholino derivatives exhibit higher binding affinity than dimethylamino analogs .

- Stability : Reduces hydrolysis rates under physiological pH compared to ester-containing triazines .

What strategies can resolve contradictions in biological activity data across studies involving triazine derivatives?

Advanced Research Question

- Standardized Assays : Replicate experiments under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. For enzyme inhibition studies, use kinetic assays (e.g., fluorescence polarization) to confirm IC values .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replace morpholino with piperazino groups to test selectivity trends .

- Meta-Analysis : Cross-reference data from orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

How can computational modeling predict the binding interactions of this compound with target enzymes?

Advanced Research Question

- Docking Simulations : Use software like AutoDock Vina to model interactions with catalytic sites (e.g., ATP-binding pockets in kinases). Prioritize poses where the triazine core aligns with hydrophobic residues and the morpholino group forms hydrogen bonds .

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of ligand-protein complexes. Monitor RMSD values (<2 Å indicates stable binding) .

- Free Energy Calculations : Apply MM-GBSA to estimate binding free energy. Correlate results with experimental IC values for validation .

What are common side reactions during triazine synthesis, and how can they be mitigated?

Advanced Research Question

- Chloro-Triazine Byproducts : Incomplete substitution at the 4- or 6-positions can occur. Mitigate by:

- Using excess nucleophiles (e.g., 1.2 equiv morpholine) .

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Hydrolysis : Triazine rings are sensitive to acidic/alkaline conditions. Use anhydrous solvents and inert atmospheres .

- Characterization of Byproducts : Isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) and identify via LC-MS .

What methodologies are recommended for studying the compound’s metabolic stability in vitro?

Advanced Research Question

- Liver Microsome Assays : Incubate with human liver microsomes (HLM) at 37°C, and quantify parent compound depletion via LC-MS/MS. Calculate half-life () using first-order kinetics .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess isoform-specific inhibition. IC < 10 μM suggests high metabolic liability .

- Reactive Metabolite Trapping : Add glutathione (GSH) to incubations; detect GSH adducts via high-resolution MS to identify potential toxicophores .

How can the compound’s pharmacokinetic (PK) properties be optimized for in vivo studies?

Advanced Research Question

- LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the benzamide moiety to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .

- Prodrug Strategies : Synthesize ester prodrugs of the benzamide to enhance oral bioavailability. Hydrolyze in vivo via esterases .

- PK/PD Modeling : Use non-compartmental analysis (NCA) of plasma concentration-time curves to estimate AUC, , and . Correlate with efficacy in animal models .

What are the best practices for ensuring reproducibility in triazine-based compound synthesis?

Advanced Research Question

- Detailed Reaction Logs : Document exact equivalents, solvent grades, and temperature ramps. For example, morpholino substitution requires precise heating to 50°C ± 2°C .

- Batch-to-Batch Consistency : Use QC thresholds (e.g., HPLC purity ≥95%, NMR chemical shift deviations <0.1 ppm) .

- Cross-Validation : Share samples with collaborating labs for independent characterization (e.g., HRMS, elemental analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.